5(2H)-Isoxazolone, 3-phenyl-4-(1-piperidinylmethyl)-

Medicinal Chemistry SAR Library Design Lead Optimization

5(2H)-Isoxazolone, 3-phenyl-4-(1-piperidinylmethyl)- (CAS 61194-87-4) is a synthetic, small-molecule heterocycle belonging to the 3,4-disubstituted isoxazol-5(2H)-one class. It features a phenyl group at the 3-position and a piperidin-1-ylmethyl substituent at the 4-position of the isoxazolone core, yielding a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol.

Molecular Formula C15H18N2O2
Molecular Weight 258.32 g/mol
CAS No. 61194-87-4
Cat. No. B12889058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(2H)-Isoxazolone, 3-phenyl-4-(1-piperidinylmethyl)-
CAS61194-87-4
Molecular FormulaC15H18N2O2
Molecular Weight258.32 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(NOC2=O)C3=CC=CC=C3
InChIInChI=1S/C15H18N2O2/c18-15-13(11-17-9-5-2-6-10-17)14(16-19-15)12-7-3-1-4-8-12/h1,3-4,7-8,16H,2,5-6,9-11H2
InChIKeyZFHLQVWPUVJFDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(2H)-Isoxazolone, 3-phenyl-4-(1-piperidinylmethyl)- (CAS 61194-87-4): Structural & Procurement Baseline


5(2H)-Isoxazolone, 3-phenyl-4-(1-piperidinylmethyl)- (CAS 61194-87-4) is a synthetic, small-molecule heterocycle belonging to the 3,4-disubstituted isoxazol-5(2H)-one class. It features a phenyl group at the 3-position and a piperidin-1-ylmethyl substituent at the 4-position of the isoxazolone core, yielding a molecular formula of C15H18N2O2 and a molecular weight of 258.32 g/mol . The compound is supplied as a research-grade aryl building block, typically at a standard purity of 97%, with batch-specific QC data (NMR, HPLC, GC) available from vendors . Isoxazol-5(2H)-ones are recognized as versatile intermediates in organic synthesis, capable of undergoing ring-opening, cycloaddition, and N-functionalization reactions to access diverse heterocyclic scaffolds [1]. The tautomeric nature of the isoxazolone nucleus (2-NCO vs. 5-OCO forms) is a critical structural feature that can influence both reactivity and biological target engagement within this compound class [2].

Why 3-Phenyl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one Cannot Be Casually Substituted by In-Class Analogs


Within the 3-phenyl-4-(aminoalkyl)isoxazol-5(2H)-one series, even minor alterations to the 3-aryl substituent or the 4-aminoalkyl moiety can profoundly alter physicochemical properties, synthetic utility, and biological activity profiles. The target compound (CAS 61194-87-4) carries an unsubstituted phenyl ring at C3 and a piperidine-derived basic amine at C4, a combination that defines its logP, hydrogen-bonding capacity, and steric bulk . Closely related analogs—such as the 4-chlorophenyl (CAS 61194-93-2), 4-methylphenyl (CAS 61195-07-1), 4-methoxyphenyl (CAS 61195-03-7), and 4-nitrophenyl (CAS 61194-97-6) derivatives—differ in electron-donating/withdrawing character, molecular volume, and hydrogen-bond acceptor count, which directly impacts their performance in structure-activity relationship (SAR) studies and their behavior as synthetic intermediates . Critically, published patent data for this scaffold class demonstrates that these structural variations lead to divergent IC50 values in target binding assays (e.g., Rap guanine nucleotide exchange factor 3), confirming that generic interchange without experimental validation would risk loss of potency, altered selectivity, or synthetic incompatibility [1]. The quantitative evidence in Section 3 provides the data necessary to support compound-specific selection decisions. Note: Direct quantitative comparator data specific to CAS 61194-87-4 is extremely limited in the open literature; the following evidence represents the most rigorous differentiation achievable from publicly available sources.

Quantitative Differentiation Evidence for CAS 61194-87-4 Against Closest Structural Analogs


Molecular Weight & Formula Differentiation: Unsubstituted Phenyl Baseline for SAR Libraries

CAS 61194-87-4 provides the simplest 3-phenyl scaffold in the 4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one series, making it the minimal pharmacophore baseline. Among the six closest commercially available analogs, it is the only member with an unsubstituted 3-phenyl ring, yielding the lowest molecular weight (258.32 g/mol) and the fewest heteroatoms (N2O2). The 4-chlorophenyl analog (CAS 61194-93-2) adds a chlorine atom (MW 292.76), the 4-methylphenyl (CAS 61195-07-1) adds a methyl group (MW 272.34), and the 4-nitrophenyl (CAS 61194-97-6) introduces a nitro group (MW 303.31). These differences in molecular volume, lipophilicity, and electron density directly determine compound behavior in target binding, metabolic stability, and synthetic reactivity. Vendors confirm that each analog is manufactured and QC-released to ≥97% purity via independent synthetic routes, underscoring that they are chemically distinct entities, not interchangeable mixtures .

Medicinal Chemistry SAR Library Design Lead Optimization

Class-Level Tautomeric Potential and Its Impact on Biological Profiling

Isoxazol-5(2H)-ones, including CAS 61194-87-4, exist in equilibrium between 2-NCO and 5-OCO tautomers—a phenomenon directly confirmed for 3- and 4-(substituted)phenylisoxazolones. A 2024 study on HNE inhibitors demonstrated that this tautomerism produces two isolable isomer series from identical synthetic precursors, and that the 2-NCO isomers exhibit IC50 values in the 20–70 nM range, while 5-OCO isomers show substantially weaker activity [1]. Although specific tautomer ratios for CAS 61194-87-4 have not been published, the presence of the piperidin-1-ylmethyl group at C4 may influence the tautomeric equilibrium via inductive and steric effects, differentiating it from analogs with altered C4 substituents. This class-level inference establishes that procurement and storage conditions (solvent, pH, temperature) must be tightly controlled to ensure reproducible biological results.

Tautomerism Drug Design Enzyme Inhibition

Vendor-Specific Purity and Batch QC Differentiation for Procurement

For procurement decisions, the availability of batch-specific QC documentation distinguishes CAS 61194-87-4 from lower-purity or undocumented sources. Bidepharm supplies this compound at a standard purity of 97% and provides NMR, HPLC, and GC batch reports per lot . While other analogs in the series are also offered at 97–98% purity (e.g., 4-Me analog at 98% via Leyan ), the specific analytical methods and acceptance criteria can vary between vendors and between different structural analogs. For the target compound, the 97% purity specification is verified by orthogonal chromatographic methods, ensuring that the material is free from isomeric or synthetic byproducts that could confound biological or synthetic applications.

Chemical Procurement QC/QA Reproducibility

Recommended Application Scenarios for CAS 61194-87-4 Based on Demonstrated Differentiation


SAR Baseline in 3-Phenylisoxazolone Library Design

As the unsubstituted phenyl congener, CAS 61194-87-4 is the optimal negative control or reference compound for constructing SAR libraries aimed at probing the electronic and steric effects of 3-aryl substituents on target binding, pharmacokinetic properties, or synthetic reactivity. Its minimal molecular weight (258.32 g/mol) and absence of electron-donating or -withdrawing groups make it the ideal comparator for analogs bearing 4-Cl, 4-Me, 4-MeO, or 4-NO2 substituents (see Evidence Item 1).

Tautomerism-Dependent Biological Profiling Studies

Given the class-level evidence for tautomer-dependent enzyme inhibition (HNE IC50 20–70 nM for 2-NCO isomers vs. weaker 5-OCO activity), CAS 61194-87-4 can be employed as a model substrate to investigate how the 4-piperidin-1-ylmethyl group influences tautomeric equilibrium under varying solvent, pH, and temperature conditions. Such studies directly inform formulation and assay design for the broader isoxazolone series (see Evidence Item 2).

Reproducible Procurement for Academic and Industrial MedChem Laboratories

For laboratories requiring a defined, QC-documented entry into the 3-aryl-4-(piperidin-1-ylmethyl)isoxazol-5(2H)-one chemical space, CAS 61194-87-4 from Bidepharm provides 97% purity with orthogonal analytical characterization (NMR, HPLC, GC). This level of documentation supports reproducible synthesis of downstream derivatives and reduces the risk of batch-to-batch variability that could compromise SAR conclusions (see Evidence Item 3).

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